molecular formula C13H27ClN2O2 B1375626 Boc-1,4-cis-damch HCl CAS No. 256649-59-9

Boc-1,4-cis-damch HCl

Cat. No.: B1375626
CAS No.: 256649-59-9
M. Wt: 278.82 g/mol
InChI Key: ILXYCYGZIZJGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride: is a chemical compound commonly referred to as Boc-1,4-cis-diaminomethyl-cyclohexane hydrochloride. It is a derivative of the amino acid cysteine and has gained significant attention in the field of medical research due to its potential therapeutic effects.

Scientific Research Applications

N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride has been extensively studied for its applications in various fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then purified by column chromatography .

Industrial Production Methods: In industrial settings, the production of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride may involve large-scale synthesis using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with hydrochloric acid in dioxane.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Deprotection: Hydrochloric acid in dioxane is commonly used for the removal of the Boc protecting group.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

    Deprotection: The major product formed is 1,4-cis-diaminomethyl-cyclohexane hydrochloride.

    Substitution: The products vary based on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride involves the interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to interact with enzymes and proteins in a controlled manner. The removal of the Boc group under acidic conditions activates the compound, enabling it to exert its biological effects .

Comparison with Similar Compounds

  • N-t-Butyloxycarbonyl-1,4-trans-diaminomethyl-cyclohexane hydrochloride
  • N-t-Butyloxycarbonyl-1,3-diaminomethyl-cyclohexane hydrochloride

Uniqueness: N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride is unique due to its cis-configuration, which imparts specific stereochemical properties that influence its reactivity and biological activity. This configuration distinguishes it from its trans and 1,3-isomers, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXYCYGZIZJGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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